molecular formula C18H13ClN6O2 B11067349 4-[(E)-{2-[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]benzene-1,3-diol

4-[(E)-{2-[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]benzene-1,3-diol

Cat. No.: B11067349
M. Wt: 380.8 g/mol
InChI Key: YTJXFVKKJZPGDE-KEBDBYFISA-N
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Description

2,4-Dihydroxybenzaldehyde 1-[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone is a complex organic compound that combines the structural features of 2,4-dihydroxybenzaldehyde and a triazolopyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dihydroxybenzaldehyde 1-[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone typically involves the condensation of 2,4-dihydroxybenzaldehyde with a hydrazone derivative of the triazolopyridazine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxybenzaldehyde 1-[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.

    Reduction: The hydrazone linkage can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced hydrazone derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2,4-Dihydroxybenzaldehyde 1-[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,4-dihydroxybenzaldehyde 1-[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazone linkage and aromatic rings allow it to form specific interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxybenzaldehyde: A simpler phenolic aldehyde with similar reactivity but lacking the triazolopyridazine moiety.

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents, affecting their biological activity and chemical properties.

Uniqueness

2,4-Dihydroxybenzaldehyde 1-[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone is unique due to its combination of a phenolic aldehyde and a triazolopyridazine moiety. This structural complexity provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H13ClN6O2

Molecular Weight

380.8 g/mol

IUPAC Name

4-[(E)-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene]methyl]benzene-1,3-diol

InChI

InChI=1S/C18H13ClN6O2/c19-13-4-1-11(2-5-13)18-23-22-17-8-7-16(24-25(17)18)21-20-10-12-3-6-14(26)9-15(12)27/h1-10,26-27H,(H,21,24)/b20-10+

InChI Key

YTJXFVKKJZPGDE-KEBDBYFISA-N

Isomeric SMILES

C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)N/N=C/C4=C(C=C(C=C4)O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)NN=CC4=C(C=C(C=C4)O)O)Cl

Origin of Product

United States

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